3,5-Dihydroxyanthranilic Acid (3,5-DHAA) Structure Elucidation: A Comprehensive Analytical Framework
3,5-Dihydroxyanthranilic Acid (3,5-DHAA) Structure Elucidation: A Comprehensive Analytical Framework
Executive Summary
In the realm of natural product drug discovery, the structural elucidation of highly functionalized, polar aromatic intermediates presents a unique analytical challenge. 3,5-Dihydroxyanthranilic acid (3,5-DHAA) (IUPAC: 2-amino-3,5-dihydroxybenzoic acid) is a critical biosynthetic precursor to pyrrolobenzodiazepine (PBD) core structures, such as the potent cytotoxin tilivalline produced by the entomopathogenic bacterium Xenorhabdus eapokensis[1].
As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as a sequence of isolated tests, but as a self-validating logical matrix . Because 3,5-DHAA possesses multiple electron-donating and electron-withdrawing groups on a single benzene ring, mass spectrometry alone is insufficient to determine its regiochemistry. This whitepaper details a robust, field-proven analytical framework—combining High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy—to unequivocally map the molecular architecture of 3,5-DHAA.
Biosynthetic Origin and Biological Context
Understanding the biosynthetic origin of a metabolite provides critical clues for its structural elucidation. In Xenorhabdus eapokensis, the production of 3,5-DHAA is deeply integrated into the shikimic acid pathway[2].
The synthesis begins with chorismate, which is converted to 3-hydroxyanthranilic acid (3-HAA) via a series of enzymatic steps mediated by AdsX, PhzD, and DhbX. The critical step generating 3,5-DHAA relies on the enzymatic promiscuity of TomO (a salicylyl-coenzyme A 5-hydroxylase). While its primary role is in tomaymycin synthesis, TomO accepts 3-HAA as an alternative substrate, executing a regioselective 5-hydroxylation to yield 3,5-DHAA[3]. This highly functionalized monomer is subsequently activated by Non-Ribosomal Peptide Synthetase (NRPS) modules (XtvA/XtvB) for incorporation into the PBD scaffold[1].
Caption: Proposed biosynthetic pathway of 3,5-DHAA and its incorporation into tilivalline analogs.
Analytical Strategy: A Self-Validating Workflow
To achieve absolute structural certainty, we employ an orthogonal, self-validating workflow.
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HRMS/MS acts as the boundary-setter. It establishes the exact monoisotopic mass and molecular formula ([4]), which dictates the Degrees of Unsaturation (DoU). Tandem MS fragmentation confirms the presence of functional groups (e.g., neutral losses of H₂O and CO₂).
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1D NMR (¹H and ¹³C) validates the atom count. The ¹³C spectrum must show exactly seven distinct carbon environments, confirming the lack of symmetry.
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2D NMR (HMBC and HSQC) acts as the regiochemical map. It locks the functional groups into their exact positions on the aromatic ring by tracking through-bond scalar couplings, eliminating isomeric ambiguities (such as 4,5-DHAA).
Caption: Self-validating analytical workflow for the isolation and structural elucidation of 3,5-DHAA.
Experimental Methodologies
The following protocols detail the causal logic behind each experimental parameter, ensuring reproducibility and high data fidelity.
Protocol 1: Cultivation and Targeted Extraction
Causality Focus: Precise pH control is required to extract amphoteric molecules.
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Cultivation: Grow Xenorhabdus eapokensis in SF-900 liquid medium for 72 hours at 30°C to reach the stationary phase, maximizing secondary metabolite titer[5].
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Harvesting: Centrifuge the culture at 10,000 × g for 15 minutes to separate the biomass from the metabolite-rich supernatant.
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pH Adjustment (Critical Step): Acidify the aqueous supernatant to pH 3.0 using 1M formic acid. Rationale: 3,5-DHAA contains a carboxylic acid (pKa ~2.5) and an aniline amine. pH 3.0 suppresses the ionization of the carboxylate while keeping the amine partially protonated, optimizing its partition coefficient for organic extraction.
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Liquid-Liquid Extraction: Extract three times with equal volumes of ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the crude extract.
Protocol 2: Preparative HPLC Isolation
Causality Focus: High-resolution separation of closely related structural isomers.
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Resuspension: Dissolve the crude extract in 50% aqueous methanol (v/v) and filter through a 0.22 µm PTFE syringe filter.
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Chromatography: Inject onto a Preparative C18 column (250 × 21.2 mm, 5 µm).
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Gradient Elution: Run a linear gradient from 5% to 40% Acetonitrile in Water (both containing 0.1% Formic Acid) over 30 minutes at 15 mL/min. Rationale: The shallow gradient ensures baseline resolution between 3,5-DHAA and its isomer 4,5-DHAA.
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Fraction Collection: Collect the peak eluting at the predetermined retention time for 3,5-DHAA, determined via prior LC-MS screening. Lyophilize the fraction to absolute dryness.
Protocol 3: UPLC-HRMS/MS Data Acquisition
Causality Focus: Ion-pairing for optimal ionization and fragmentation.
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System Setup: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer coupled to a UPLC system.
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Mobile Phase: Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Rationale: Formic acid acts as an ion-pairing agent to sharpen the amine peak and provides abundant protons to drive positive electrospray ionization (ESI+).
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Acquisition: Acquire data in both ESI+ and ESI- modes. Isolate the precursor ion (m/z 170.0453 in ESI+) and apply a collision energy ramp (15-35 eV) to generate MS/MS spectra.
Protocol 4: NMR Structure Elucidation
Causality Focus: Solvent selection to preserve exchangeable protons.
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Sample Preparation: Dissolve 5 mg of the lyophilized 3,5-DHAA in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6). Rationale: DMSO-d6 is strictly chosen over CD₃OD. Protic solvents cause rapid deuterium exchange of the -OH and -NH₂ protons, erasing critical structural markers. DMSO-d6 allows direct observation of these functional groups.
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1D Acquisition: Acquire ¹H NMR (600 MHz, 64 scans) and ¹³C NMR (150 MHz, >1024 scans). Rationale: A high number of scans for ¹³C is required because the five quaternary carbons in 3,5-DHAA exhibit long T₁ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.
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2D Acquisition: Acquire HSQC (to map direct C-H bonds) and HMBC (to map long-range C-H couplings up to 3 bonds away).
Quantitative Data Presentation
The structural confirmation of 3,5-DHAA relies on the convergence of the exact mass data and the rigid spin systems observed in the NMR spectra.
Table 1: UPLC-HRMS/MS Data for 3,5-DHAA
The exact mass confirms the molecular formula C₇H₇NO₄. The tandem mass spectrometry fragmentation pattern reveals the sequential loss of functional groups, characteristic of functionalized benzoic acids.
| Parameter | Value | Analytical Significance |
| Molecular Formula | C₇H₇NO₄ | Establishes 5 Degrees of Unsaturation (1 ring + 4 double bonds). |
| Exact Mass (Calculated) | 169.0375 Da | Theoretical baseline[4]. |
| Observed m/z [M+H]⁺ | 170.0453 | Confirms intact protonated molecule. |
| Observed m/z [M-H]⁻ | 168.0297 | Confirms intact deprotonated molecule (carboxylic acid). |
| Key MS/MS Fragments (ESI+) | m/z 152.034 | Loss of H₂O (-18 Da), indicating a hydroxyl group. |
| m/z 126.055 | Loss of CO₂ (-44 Da), confirming the carboxylic acid moiety. |
Table 2: Representative NMR Assignments for 3,5-DHAA (DMSO-d6, 600 MHz)
The ¹H NMR spectrum exhibits a classic meta-coupled doublet system (J = 2.6 Hz) at 6.32 ppm and 6.75 ppm. This specific splitting pattern immediately restricts the structural possibilities to a 1,2,3,5-tetrasubstituted benzene ring. HMBC correlations from H-6 to C-7 (the carboxyl carbon) unequivocally lock the regiochemistry.
| Position (IUPAC) | ¹³C Shift (ppm) | ¹H Shift (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (H to C) |
| 1 | 108.2 (C) | - | - |
| 2 | 138.4 (C-NH₂) | - | - |
| 3 | 145.6 (C-OH) | - | - |
| 4 | 102.3 (CH) | 6.32, d, J = 2.6 | C-2, C-3, C-5, C-6 |
| 5 | 150.1 (C-OH) | - | - |
| 6 | 105.8 (CH) | 6.75, d, J = 2.6 | C-1, C-2, C-4, C-5, C-7 |
| 7 | 169.5 (C=O) | - | - |
| 2-NH₂ | - | 6.10, br s | C-1, C-2, C-3 |
| 3-OH / 5-OH | - | 9.50, 9.85, br s | C-3, C-5 (Respectively) |
| 7-COOH | - | 12.50, br s | C-7 |
Note: Carbon shifts reflect the strong shielding effects of the electron-donating amine and hydroxyl groups at the ortho and para positions (C-4 and C-6).
References
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National Center for Biotechnology Information (NCBI). "3,5-Dihydroxyanthranilic acid | C7H7NO4 | CID 443218." PubChem Database. URL: [Link]
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Bode, H. B., et al. "The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis." PLOS One, 13(3): e0194297 (2018). URL:[Link]
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